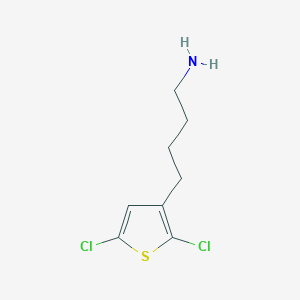![molecular formula C28H23BrCl2N2O4S B2414114 2-{5-(Benzyloxy)-2,4-dichlor[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamid CAS No. 338961-83-4](/img/structure/B2414114.png)
2-{5-(Benzyloxy)-2,4-dichlor[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide is a complex organic molecule, recognized for its unique structural features and potential applications in various fields of science and industry. This compound is notable for its sulfonyl and anilino functional groups, which contribute to its chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a model compound to study reaction mechanisms and kinetics due to its well-defined structure and reactivity.
Biology
Potential application in biochemical assays to understand enzyme-substrate interactions and inhibitor design.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
Utilized in the synthesis of advanced materials and chemical intermediates.
Potential use in the development of agrochemicals and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyloxy Aniline Derivative Synthesis: : The synthesis starts with the preparation of 5-(benzyloxy)-2,4-dichloroaniline, achieved through nucleophilic substitution reactions involving appropriate aniline and benzyl halide precursors under basic conditions.
Sulfonylation: : The benzyloxy aniline derivative undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine, yielding the sulfonylated product.
Acetamide Formation: : The sulfonylated intermediate is then reacted with 4-bromoaniline and chloroacetyl chloride, involving standard acetamide formation protocols under acidic or basic conditions, depending on the specific requirements of the reaction environment.
Industrial Production Methods
Industrial synthesis typically involves large-scale batch processes where precise control over reaction conditions such as temperature, pH, and reactant concentration is maintained to ensure high yield and purity of the final product. Continuous flow methods might also be utilized for efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction of the nitro groups, if present, to amines is another reaction pathway.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or using lithium aluminum hydride (LiAlH4).
Substitution: : Various halides or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: : Aldehyde, carboxylic acid derivatives.
Reduction: : Amine derivatives.
Substitution: : Different substituted aromatic compounds based on the nucleophile or electrophile involved.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: : It may inhibit key enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: : The compound can modulate receptor activities, influencing cellular signaling pathways.
Pathways Involved: : Pathways related to inflammation, cell cycle regulation, and apoptosis may be affected.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonyl and anilino derivatives, such as:
N-{2-(benzyloxy)-5-chlorophenyl}-N-(4-bromophenyl)acetamide
N-(4-bromophenyl)-2-{5-(phenylsulfonyl)-2,4-dichlorophenyl}acetamide
Uniqueness
The presence of both sulfonyl and anilino groups in conjunction with benzyloxy and dichloro substituents makes the compound distinctive in its reactivity and potential biological activities.
Comparatively, the substituted positions on the aromatic rings and the specific functional groups present distinguish it from other similar compounds, providing unique binding affinities and reaction pathways.
What else would you like to dive into?
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrCl2N2O4S/c1-19-7-13-23(14-8-19)38(35,36)33(17-28(34)32-22-11-9-21(29)10-12-22)26-16-27(25(31)15-24(26)30)37-18-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZPDKIOXYOTPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrCl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2414031.png)
![(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2414032.png)

![1-(4-{4-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2414034.png)
![N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2414037.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide](/img/structure/B2414044.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)
![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
